![molecular formula C8H13NO2 B15348670 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 71046-22-5](/img/structure/B15348670.png)
7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic compound with a carboxylic acid group and an amino group attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or a derivative thereof.
Functionalization: The norbornene ring is functionalized to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH₃) or an amine source under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid (HNO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, HNO₃
Reduction: LiAlH₄, hydrogen gas (H₂) with a catalyst
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Alcohol Derivatives: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: It can be used in the production of polymers and other materials with unique properties.
作用機序
The mechanism by which 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
71046-22-5 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
7-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)5-1-2-6(8)4-3-5/h5-6H,1-4,9H2,(H,10,11) |
InChIキー |
FJSBTBMXYJSJAT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C2(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


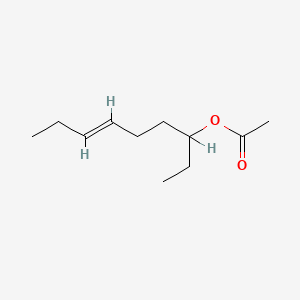

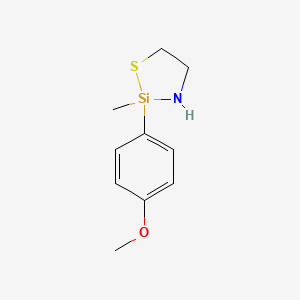
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
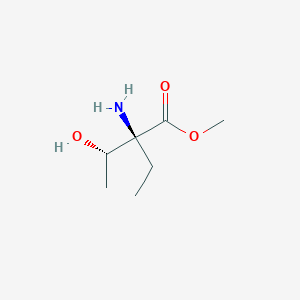
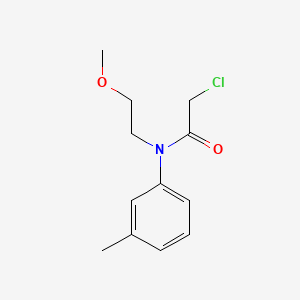


![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)
![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
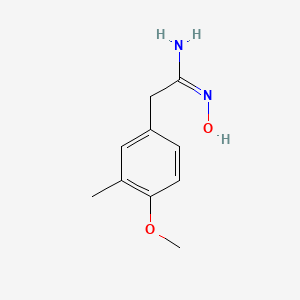
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
